molecular formula C11H10FN B1592679 1-(3-Fluorophenyl)cyclobutanecarbonitrile CAS No. 179411-83-7

1-(3-Fluorophenyl)cyclobutanecarbonitrile

Cat. No. B1592679
M. Wt: 175.2 g/mol
InChI Key: GHKFTXRURFRWJR-UHFFFAOYSA-N
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Description

“1-(3-Fluorophenyl)cyclobutanecarbonitrile” is an organic compound with the CAS Number: 179411-83-7 . It has a molecular weight of 175.21 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The molecular formula of “1-(3-Fluorophenyl)cyclobutanecarbonitrile” is C11H10FN . The InChI code for the compound is 1S/C11H10FN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 .


Physical And Chemical Properties Analysis

“1-(3-Fluorophenyl)cyclobutanecarbonitrile” is a liquid at room temperature . It has a molecular weight of 175.21 .

Scientific Research Applications

Cyclobutadiene Systems and Aromaticity

Research into novel aromatic systems, such as cyclobutadiene dications, has shed light on the mesomeric interaction between aromatic cyclobutenediylium rings and phenyl rings, revealing a significant acceptance of α-electron density from the phenyl rings. This interaction is more pronounced in cyclobutadiene systems compared to cyclopropenium systems, indicating a unique stabilizing effect of phenyl and alkyl substituents on dications within these structures. This research provides foundational knowledge for the stabilization mechanisms of aromatic cations, which is critical for the development of new aromatic compounds and understanding their reactivity and stability (Olah & Staral, 1976).

Antiaromaticity in Conjugate Anions

The study of pentacarbonyl(cyclobutenylidene)chromium complexes highlights the formation of antiaromatic conjugate anions upon deprotonation, showcasing the impact of antiaromaticity on the kinetic and thermodynamic acidities of these complexes. This work is pivotal for understanding the reactivity and stability of antiaromatic compounds, influencing the design and synthesis of new molecular structures with potential applications in material science and catalysis (Bernasconi et al., 2004).

Fluoropolymer Synthesis in Supercritical CO2

The synthesis of fluoropolymers in supercritical carbon dioxide, avoiding the use of environmentally harmful chlorofluorocarbons (CFCs), represents a significant advancement in the development of high-performance materials with minimal environmental impact. This research offers a sustainable pathway for producing technologically important fluoropolymers, which are critical in various high-demand applications due to their unique properties (DeSimone et al., 1992).

Structural Insights from X-ray Diffraction

The X-ray diffraction studies of cis-2-phenylcyclobutanecarboxylic acid and its fluorinated analogs provide detailed structural and conformational insights into these compounds. Understanding the molecular geometry and electronic effects of fluorination on cyclobutane rings is crucial for the design of new organic molecules with tailored physical and chemical properties, impacting various fields such as pharmaceuticals and materials science (Reisner et al., 1983).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

properties

IUPAC Name

1-(3-fluorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKFTXRURFRWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625502
Record name 1-(3-Fluorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)cyclobutane-1-carbonitrile

CAS RN

179411-83-7
Record name 1-(3-Fluorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

CHART B, Preparation of the amine used in Chart B, Step B-2. A stirred suspension of freshly washed and dried sodium hydride (50% by wt, 9.59 g, 200 mmol) in dry dimethyl sulfoxide (75 mL) under N2 is cooled to 0° C. A mixture of 3-fluorophenylacetonitrile (8.6 mL, 74.0 mmol) and 1,3-dibromopropane (8.3 mL, 81.4 mmol) in ether (40 mL) is then added dropwise over 35 minutes, via cannula. The resulting orange-red mixture is allowed to stir at 20°-25° C. overnight. The thick reaction mixture is cooled to 0° C. and treated with isopropanol (4 mL). After stirring for 15 minutes, water (64 mL) is added in 10 mL increments and the phases are separated. The aqueous layer is extracted with ether (4×100 mL). The combined organics are washed with water (3×100mL), brine (1×100 mL), dried (MgSO4), filtered and concentrated. The product is distilled at 95° C. (1.0 torr) to afford 7.41 g of 1-(3-fluorophenyl)cyclobutanecarbonitrile. 1H NMR (CDCl3) δ7.39 (m, 1 H), 7.19 (m, 1 H), 7.13 (m, 1 H), 7.05 (m, 1 H), 2.81 (m, 2 H), 2.60 (m, 4 H), 2.50 (m, 1 H), 2.12 (m, 1 H); 13C NMR (CDCl3) δ164.6, 161.3, 142.2, 130.6, 130.5, 123.8, 121.37, 121.32, 115.0, 114.7, 113.0, 112.7, 77.2, 40.9, 39.9, 34.6, 17.0.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.59 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Three
Quantity
8.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
64 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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